L-Prolyl-L-leucyl-L-prolyl-L-valyl-L-threonyl-L-aspartic acid
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Overview
Description
L-Prolyl-L-leucyl-L-prolyl-L-valyl-L-threonyl-L-aspartic acid is a peptide composed of six amino acids: proline, leucine, valine, threonine, and aspartic acid. Peptides like this one are often studied for their potential biological activities and applications in various fields such as medicine, biochemistry, and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Prolyl-L-leucyl-L-prolyl-L-valyl-L-threonyl-L-aspartic acid typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: Each amino acid is activated and coupled to the resin-bound peptide chain.
Deprotection: Protective groups on the amino acids are removed to allow for the next coupling step.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
In an industrial setting, the production of peptides like this compound can be scaled up using automated peptide synthesizers. These machines automate the SPPS process, allowing for the efficient and high-throughput production of peptides.
Chemical Reactions Analysis
Types of Reactions
L-Prolyl-L-leucyl-L-prolyl-L-valyl-L-threonyl-L-aspartic acid can undergo various chemical reactions, including:
Hydrolysis: Breaking down the peptide into its constituent amino acids.
Oxidation: Modifying specific amino acid residues, such as the oxidation of threonine.
Reduction: Reducing disulfide bonds if present in the peptide structure.
Common Reagents and Conditions
Hydrolysis: Typically performed using strong acids or bases, such as hydrochloric acid or sodium hydroxide.
Oxidation: Can be achieved using oxidizing agents like hydrogen peroxide.
Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis will yield the individual amino acids, while oxidation and reduction will result in modified peptide structures.
Scientific Research Applications
L-Prolyl-L-leucyl-L-prolyl-L-valyl-L-threonyl-L-aspartic acid has several scientific research applications:
Biochemistry: Studying the peptide’s structure and interactions with other biomolecules.
Medicine: Investigating its potential therapeutic effects, such as antimicrobial or anticancer activities.
Pharmacology: Exploring its role as a drug candidate or a model compound for drug development.
Industry: Utilizing the peptide in the development of new materials or as a component in biochemical assays.
Mechanism of Action
The mechanism of action of L-Prolyl-L-leucyl-L-prolyl-L-valyl-L-threonyl-L-aspartic acid depends on its specific biological activity. Generally, peptides exert their effects by interacting with molecular targets such as enzymes, receptors, or ion channels. These interactions can modulate various cellular pathways, leading to the desired biological response.
Comparison with Similar Compounds
Similar Compounds
Cyclo(L-leucyl-L-prolyl): A cyclic dipeptide with antifungal properties.
L-prolyl-L-leucine: A dipeptide with potential biological activities.
Uniqueness
L-Prolyl-L-leucyl-L-prolyl-L-valyl-L-threonyl-L-aspartic acid is unique due to its specific sequence and combination of amino acids, which confer distinct structural and functional properties
Properties
CAS No. |
194658-64-5 |
---|---|
Molecular Formula |
C29H48N6O10 |
Molecular Weight |
640.7 g/mol |
IUPAC Name |
(2S)-2-[[(2S,3R)-3-hydroxy-2-[[(2S)-3-methyl-2-[[(2S)-1-[(2S)-4-methyl-2-[[(2S)-pyrrolidine-2-carbonyl]amino]pentanoyl]pyrrolidine-2-carbonyl]amino]butanoyl]amino]butanoyl]amino]butanedioic acid |
InChI |
InChI=1S/C29H48N6O10/c1-14(2)12-18(31-24(39)17-8-6-10-30-17)28(43)35-11-7-9-20(35)25(40)33-22(15(3)4)26(41)34-23(16(5)36)27(42)32-19(29(44)45)13-21(37)38/h14-20,22-23,30,36H,6-13H2,1-5H3,(H,31,39)(H,32,42)(H,33,40)(H,34,41)(H,37,38)(H,44,45)/t16-,17+,18+,19+,20+,22+,23+/m1/s1 |
InChI Key |
JAQUZYRFMWDYIK-WHCNIEAUSA-N |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)O)NC(=O)[C@H](C(C)C)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CC(C)C)NC(=O)[C@@H]2CCCN2)O |
Canonical SMILES |
CC(C)CC(C(=O)N1CCCC1C(=O)NC(C(C)C)C(=O)NC(C(C)O)C(=O)NC(CC(=O)O)C(=O)O)NC(=O)C2CCCN2 |
Origin of Product |
United States |
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